molecular formula C15H20N2O2S B2443297 6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 634162-27-9

6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2443297
CAS RN: 634162-27-9
M. Wt: 292.4
InChI Key: TXOYIIRJIWAQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including [18F]FDDNP and 11C-PIB, have been developed to measure amyloid in vivo in the brains of Alzheimer's disease patients. These tools have enabled early detection of Alzheimer's disease and are instrumental in evaluating new antiamyloid therapies (Nordberg, 2007).

Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide

Benzene-1,3,5-tricarboxamides (BTAs) have significant applications in nanotechnology, polymer processing, and biomedical fields due to their self-assembly into nanometer-sized structures and multivalent nature. This review highlights the versatility of BTAs in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Synthetic Opioids Research

The chemistry and pharmacology of non-fentanil novel synthetic opioids have been reviewed, particularly focusing on U-drugs and 4-aminocyclohexanols developed in the 1970s and 1980s. This review covers their emergence as substances of abuse and the need for preemptive research to detect new substances early in toxicological samples (Sharma et al., 2018).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives have been the focus of extensive research due to their broad spectrum of pharmacological activities, including antimicrobial, analgesic, antitubercular, and antiviral effects. This review discusses the advancement in understanding and utilizing benzothiazole compounds in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).

Environmental and Toxicological Studies

Research on 2,4,6-tribromophenol, a brominated phenol used in various industrial applications, reviews its occurrence, toxicity, and behavior in aquatic environments. Despite its ubiquity, gaps in knowledge about its toxicokinetics, toxicodynamics, and the role of its structural isomers and degradation products in the environment remain (Koch & Sures, 2018).

properties

IUPAC Name

6-methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-8(2)6-12(18)17-15-13(14(16)19)10-5-4-9(3)7-11(10)20-15/h6,9H,4-5,7H2,1-3H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOYIIRJIWAQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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